molecular formula C11H15N3O2S B1520405 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide CAS No. 1235439-43-6

6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide

Cat. No. B1520405
CAS RN: 1235439-43-6
M. Wt: 253.32 g/mol
InChI Key: ZRTGBIBXYZQPTE-UHFFFAOYSA-N
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Description

6-(Cyanomethyl)-N,N-diethylpyridine-3-sulfonamide (CDP) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in many organic solvents and has a melting point of 117-119 °C. It is a synthetic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Characterization

  • Sulfonamide derivatives have been extensively explored for their utility in organic synthesis, including the development of new methodologies for synthesizing sugar derivatives, amino sugars, and other complex organic compounds. For instance, the synthesis of branched-chain sulfonamides from sugar-spiro-aziridines demonstrates the role of sulfonamides in synthesizing structurally diverse molecules with potential biological applications (Bourgeois, 1976).

Antimicrobial and Antituberculosis Activity

  • Sulfonamide compounds have shown significant antimicrobial and antituberculosis activities, highlighting their potential as therapeutic agents. New chalcone-sulfonamide hybrids, for example, exhibited remarkable activity against human cancer cell lines and Mycobacterium tuberculosis, indicating the versatility of sulfonamides in drug discovery (Castaño et al., 2019).

Environmental Science and Water Treatment

  • The environmental fate of sulfonamides, including their transformation and degradation in water treatment processes, has been a subject of research. Studies on the photolytic degradation of sulfonamides under simulated solar irradiation have provided insights into their behavior in aquatic environments and the formation of degradation products, which is critical for assessing the environmental impact and removal efficiencies of water treatment technologies (García-Galán et al., 2012).

Kinetics and Reaction Mechanisms

  • Understanding the kinetics and reaction mechanisms of sulfonamides with various agents, such as chlorine dioxide, is essential for optimizing their applications in pharmaceuticals and environmental remediation. Research in this area provides valuable information on the reactivity of sulfonamides and their potential transformation products in different environmental matrices (Ben et al., 2017).

properties

IUPAC Name

6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-14(4-2)17(15,16)11-6-5-10(7-8-12)13-9-11/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGBIBXYZQPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide
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Reactant of Route 6
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